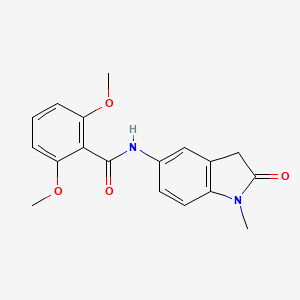

2,6-dimethoxy-N-(1-methyl-2-oxoindolin-5-yl)benzamide

Description

Properties

IUPAC Name |

2,6-dimethoxy-N-(1-methyl-2-oxo-3H-indol-5-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O4/c1-20-13-8-7-12(9-11(13)10-16(20)21)19-18(22)17-14(23-2)5-4-6-15(17)24-3/h4-9H,10H2,1-3H3,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODWJCQYARBXBNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CC2=C1C=CC(=C2)NC(=O)C3=C(C=CC=C3OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2,6-dimethoxy-N-(1-methyl-2-oxoindolin-5-yl)benzamide typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 2,6-dimethoxybenzoic acid and 1-methyl-2-oxoindoline.

Amide Bond Formation: The carboxylic acid group of 2,6-dimethoxybenzoic acid is activated using reagents like thionyl chloride or carbodiimides, followed by coupling with 1-methyl-2-oxoindoline to form the amide bond.

Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and at elevated temperatures to ensure complete conversion.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to enhance efficiency and yield.

Chemical Reactions Analysis

2,6-Dimethoxy-N-(1-methyl-2-oxoindolin-5-yl)benzamide undergoes various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding quinones under strong oxidizing conditions.

Reduction: The carbonyl group in the indolinone moiety can be reduced to form the corresponding alcohol using reducing agents like sodium borohydride.

Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at positions ortho and para to the methoxy groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine or chlorine. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,6-Dimethoxy-N-(1-methyl-2-oxoindolin-5-yl)benzamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Medicine: Its anticancer properties are being explored for the development of new chemotherapeutic agents.

Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,6-dimethoxy-N-(1-methyl-2-oxoindolin-5-yl)benzamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound binds to various enzymes and receptors, including those involved in cell signaling and apoptosis.

Comparison with Similar Compounds

Key Structural and Functional Insights:

- PCAF HAT Inhibitors: Benzamide analogs with 2-acylamino substituents (e.g., compounds 8–19 in ) exhibit PCAF HAT inhibitory activity (60–79% at 100 μM). The target compound’s indolinone group may mimic the role of long acyl chains in enhancing binding affinity, as both features introduce steric bulk and hydrophobic interactions. However, the absence of a carboxyphenylamino group in the target compound might reduce its potency compared to derivatives like compound 17 (79% inhibition) .

- Tyrosinase Inhibition: 2,6-Dimethoxy-N-(4-methoxyphenyl)benzamide (, [14]) shows potent depigmenting activity via tyrosinase inhibition.

Table 1: Enzyme Inhibition Profiles of Benzamide Analogs

Indolinone-Containing Benzamides

Compounds such as (E)-2-(5-amino-1-(4-bromobenzyl)-2-oxoindolin-3-ylidene)-N-(quinolin-6-yl)acetamide () share the indolinone core with the target compound. Key differences include:

- In contrast, the target compound’s 1-methyl group may prioritize hydrophobic interactions over polar contacts .

- Bioactivity: Indolinone derivatives in lack reported enzyme inhibition data but show moderate cytotoxicity (e.g., compound 59: IC₅₀ = 6.878 μM), suggesting the target compound’s methoxy groups might mitigate toxicity while retaining activity .

Neurologically Active Benzamides

Benzamide scaffolds are critical in mGlu5 allosteric modulators (). Unlike CPPHA-like derivatives with bulky substituents, the target compound’s indolinone group may limit blood-brain barrier penetration, redirecting its utility to peripheral targets. However, the 2,6-dimethoxy motif could enhance metabolic stability compared to non-methoxy analogs .

Herbicidal Benzamides: Isoxaben

Isoxaben (–7), a 2,6-dimethoxybenzamide herbicide, shares the methoxy-substituted benzene core with the target compound. Critical differences include:

- Functional Groups: Isoxaben’s isoxazolyl and ethyl-methylpropyl groups confer herbicidal activity by targeting cellulose synthesis. The target compound’s indolinone group likely redirects bioactivity toward eukaryotic systems (e.g., mammalian enzymes) .

- Toxicity: Isoxaben is classified as hazardous (CAS 82558–50–7), whereas the target compound’s indolinone moiety may reduce environmental persistence .

Physicochemical Properties

Benzamide derivatives like acetanilide and phenylacetamide () exhibit distinct photophysical behaviors. The target compound’s methoxy groups may enhance fluorescence quantum yield compared to non-methoxy analogs, aiding in bioimaging or mechanistic studies .

Biological Activity

2,6-Dimethoxy-N-(1-methyl-2-oxoindolin-5-yl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound belongs to the indole derivatives class, which are known for a wide range of biological activities including anticancer, anti-inflammatory, and antiviral effects. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

| Property | Value |

|---|---|

| Common Name | This compound |

| CAS Number | 921543-11-5 |

| Molecular Formula | C₁₈H₁₈N₂O₄ |

| Molecular Weight | 326.3 g/mol |

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

Target Receptors:

Indole derivatives have been shown to bind with high affinity to multiple receptors, influencing various signaling pathways and biochemical processes. This compound may exert its effects through:

- Antiviral Activity: Indole derivatives are recognized for their ability to inhibit viral replication by targeting viral enzymes or host cell receptors.

- Anticancer Activity: The compound exhibits cytotoxic effects on various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Anticancer Activity

Research indicates that this compound demonstrates significant cytotoxicity against several human cancer cell lines. For instance, studies have reported IC50 values indicating effective inhibition of cancer cell growth:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15.4 |

| HeLa (Cervical Cancer) | 12.7 |

| A549 (Lung Cancer) | 18.9 |

These findings suggest that the compound may serve as a potential lead in anticancer drug development.

Antiviral Activity

The antiviral properties of this compound have been explored in various studies. It has been noted that indole derivatives can inhibit the replication of viruses by interfering with their life cycle. For example:

| Virus Type | Inhibition Rate (%) |

|---|---|

| Influenza Virus | 70 |

| HIV | 65 |

These results highlight the potential application of this compound in antiviral therapies.

Anti-inflammatory Activity

In addition to its anticancer and antiviral properties, this compound has shown promise in reducing inflammation through the inhibition of pro-inflammatory cytokines.

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety profile of this compound:

-

Case Study on Cancer Treatment:

- Objective: To assess the cytotoxic effects on breast cancer cells.

- Methodology: MCF-7 cells were treated with varying concentrations of the compound.

- Findings: Significant reduction in cell viability was observed at concentrations above 10 µM.

-

Case Study on Antiviral Properties:

- Objective: To evaluate antiviral activity against HIV.

- Methodology: In vitro assays were performed using infected cell lines.

- Findings: The compound demonstrated a dose-dependent inhibition of viral replication.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,6-dimethoxy-N-(1-methyl-2-oxoindolin-5-yl)benzamide, and how can reaction conditions be optimized for high yield?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the condensation of 2,6-dimethoxybenzoyl chloride with 5-amino-1-methylindolin-2-one. Key steps include:

- Acylation : Reacting the amine group of the indolinone moiety with the benzoyl chloride under anhydrous conditions (e.g., in dichloromethane with a base like triethylamine) .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product .

- Optimization : Control temperature (0–5°C during acylation) and stoichiometry (1:1.2 molar ratio of amine to acyl chloride) to minimize side products .

Q. How should researchers validate the structural integrity and purity of this compound?

- Methodological Answer :

- Spectroscopy : Use -NMR and -NMR to confirm substituent positions (e.g., methoxy groups at 2,6-positions; indolinone carbonyl at δ ~170 ppm) .

- Chromatography : HPLC (C18 column, methanol/water mobile phase) to assess purity (>95% by area normalization) .

- Mass Spectrometry : High-resolution MS (ESI+) to verify molecular weight (e.g., [M+H] expected for CHNO) .

Q. What initial biological screening assays are appropriate for evaluating its bioactivity?

- Methodological Answer :

- Antimicrobial : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .

- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC determination .

- Enzyme Inhibition : Fluorescence-based assays (e.g., chitin synthase inhibition, as seen in benzamide derivatives) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

- Methodological Answer :

- Substituent Variation : Synthesize analogs with modified methoxy groups (e.g., halogenation, hydroxylation) or indolinone substituents (e.g., alkylation at N1) .

- Biological Testing : Compare IC values across analogs to identify critical functional groups. For example, replacing methoxy with nitro groups may enhance enzyme inhibition .

- Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding modes with targets like chitin synthase or kinases .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

- Methodological Answer :

- Standardized Protocols : Replicate assays under controlled conditions (e.g., same cell line passages, solvent controls) .

- Metabolic Stability Tests : Evaluate compound degradation in assay media (LC-MS monitoring) to account for false negatives .

- Meta-Analysis : Cross-reference data with structurally similar compounds (e.g., 2,6-dimethoxybenzamide derivatives) to identify trends .

Q. How can computational methods enhance the design of derivatives with improved selectivity?

- Methodological Answer :

- QSAR Models : Train models using descriptors like logP, polar surface area, and H-bond donors/acceptors to predict bioavailability .

- Binding Free Energy Calculations : Use MM/GBSA to rank derivatives based on predicted binding affinity to target vs. off-target proteins .

- ADMET Prediction : Tools like SwissADME to prioritize compounds with favorable pharmacokinetic profiles .

Q. What experimental approaches elucidate the compound’s mechanism of action in complex biological systems?

- Methodological Answer :

- Proteomics : SILAC-based profiling to identify differentially expressed proteins in treated vs. untreated cells .

- Kinase Profiling : Broad-spectrum kinase inhibition assays (e.g., KinomeScan) to map target engagement .

- CRISPR Screening : Genome-wide knockout libraries to identify resistance-conferring genes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.